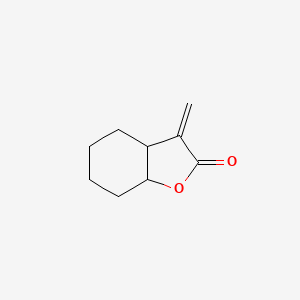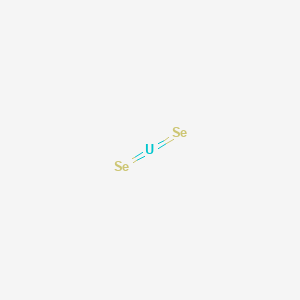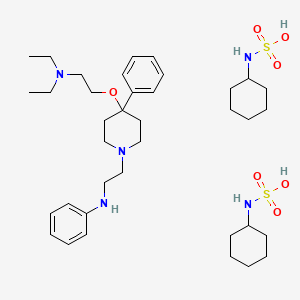
Diamocaine cyclamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diamocaine cyclamate is a compound known for its local anesthetic properties. It is a derivative of 4-phenylpiperidine and is structurally related to opioid drugs such as piminodine and antipsychotics like haloperidol . The compound is composed of 1-(2-Anilinoethyl)-4-[2-(diethylamino)ethoxy]-4-phenylpiperidine bis(cyclohexanesulfamate) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diamocaine cyclamate involves the reaction of 1-(2-Anilinoethyl)-4-[2-(diethylamino)ethoxy]-4-phenylpiperidine with cyclohexanesulfamic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Diamocaine cyclamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: this compound can be reduced to form simpler compounds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Diamocaine cyclamate has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of local anesthetics and their mechanisms of action.
Biology: The compound is studied for its effects on nerve cells and its potential use in pain management.
Medicine: this compound is investigated for its potential therapeutic applications in anesthesia and pain relief.
Industry: The compound is used in the formulation of various pharmaceutical products.
Mechanism of Action
Diamocaine cyclamate exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This action results in localized anesthesia and pain relief. The compound targets specific molecular pathways involved in nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds
Dimethocaine: Another local anesthetic with similar properties but different chemical structure.
Procaine: A widely used local anesthetic with a different mechanism of action.
Tetracaine: A potent local anesthetic used in various medical applications.
Uniqueness
Diamocaine cyclamate is unique due to its specific chemical structure, which provides distinct pharmacological properties compared to other local anesthetics. Its combination of efficacy and safety makes it a valuable compound in both research and clinical settings .
Properties
CAS No. |
23469-05-8 |
|---|---|
Molecular Formula |
C37H63N5O7S2 |
Molecular Weight |
754.1 g/mol |
IUPAC Name |
cyclohexylsulfamic acid;N-[2-[4-[2-(diethylamino)ethoxy]-4-phenylpiperidin-1-yl]ethyl]aniline |
InChI |
InChI=1S/C25H37N3O.2C6H13NO3S/c1-3-27(4-2)21-22-29-25(23-11-7-5-8-12-23)15-18-28(19-16-25)20-17-26-24-13-9-6-10-14-24;2*8-11(9,10)7-6-4-2-1-3-5-6/h5-14,26H,3-4,15-22H2,1-2H3;2*6-7H,1-5H2,(H,8,9,10) |
InChI Key |
WUYFDJKTIHVLQY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1(CCN(CC1)CCNC2=CC=CC=C2)C3=CC=CC=C3.C1CCC(CC1)NS(=O)(=O)O.C1CCC(CC1)NS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid](/img/structure/B13744054.png)




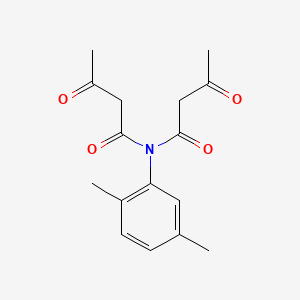
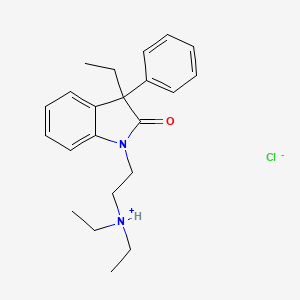
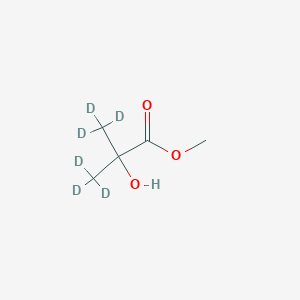
![tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate](/img/structure/B13744089.png)

